molecular formula C16H16O5Se B14304934 2,3,7,8-Tetramethoxyphenoxaselenine CAS No. 117402-61-6

2,3,7,8-Tetramethoxyphenoxaselenine

Cat. No.: B14304934
CAS No.: 117402-61-6
M. Wt: 367.3 g/mol
InChI Key: RXIGRCZRVBGFKD-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethoxyphenoxaselenine is a chemical compound known for its unique structure and properties It belongs to the class of organoselenium compounds, which are characterized by the presence of selenium atoms within their molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetramethoxyphenoxaselenine typically involves the reaction of phenolic compounds with selenium reagents under controlled conditions. One common method includes the use of selenating agents such as selenium dioxide (SeO2) or selenium tetrachloride (SeCl4) in the presence of methoxy-substituted phenols. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Tetramethoxyphenoxaselenine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of selenoxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of selenide compounds.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acetic acid (CH3COOH) as a solvent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol (C2H5OH) as a solvent.

    Substitution: Alkyl halides (e.g., methyl iodide, CH3I), acyl chlorides (e.g., acetyl chloride, CH3COCl), and anhydrous conditions.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide compounds.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2,3,7,8-Tetramethoxyphenoxaselenine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound has been studied for its potential antioxidant properties, which may help in protecting cells from oxidative stress.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetramethoxyphenoxaselenine involves its interaction with molecular targets and pathways within cells. The compound is known to exert its effects through the following mechanisms:

    Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress by donating electrons to neutralize free radicals.

    Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox reactions, such as glutathione peroxidase and thioredoxin reductase.

    Signal Transduction: It influences cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell survival and inflammation.

Comparison with Similar Compounds

2,3,7,8-Tetramethoxyphenoxaselenine can be compared with other similar organoselenium compounds, such as:

    Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant defense.

    Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological functions.

    Diphenyl diselenide: A simple organoselenium compound with notable antioxidant and anti-inflammatory properties.

Uniqueness: this compound stands out due to its specific methoxy substitutions, which enhance its solubility and reactivity compared to other organoselenium compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

117402-61-6

Molecular Formula

C16H16O5Se

Molecular Weight

367.3 g/mol

IUPAC Name

2,3,7,8-tetramethoxyphenoxaselenine

InChI

InChI=1S/C16H16O5Se/c1-17-9-5-13-15(7-11(9)19-3)22-16-8-12(20-4)10(18-2)6-14(16)21-13/h5-8H,1-4H3

InChI Key

RXIGRCZRVBGFKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3[Se]2)OC)OC)OC

Origin of Product

United States

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